![molecular formula C25H23NO5 B3014576 4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-3-methoxybenzoic acid CAS No. 2138219-39-1](/img/structure/B3014576.png)

4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-3-methoxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

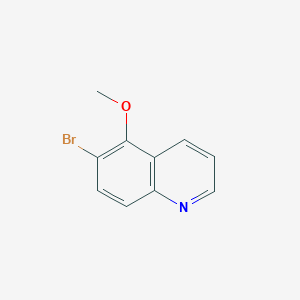

The synthesis of this compound involves several steps. Initially, 9H-Fluorene is reacted with methoxycarbonyl chloride in the presence of TEA to yield 9-methoxycarbonylfluorene. Then, 2-amino-3-(4-methoxycarbonylphenyl)propanoic acid is protected by reacting it with methoxycarbonyl chloride in the presence of DIPEA to yield the corresponding N-protected amine. The N-protected amine is then coupled with 9-methoxycarbonylfluorene in the presence of DCC and NHS to yield the corresponding amide. Finally, the amide is deprotected by treatment with NaOH in methanol to yield the target compound.Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a fluorene group, a methoxy group, a carbonyl group, and an amino group .Scientific Research Applications

Synthesis and Derivative Studies

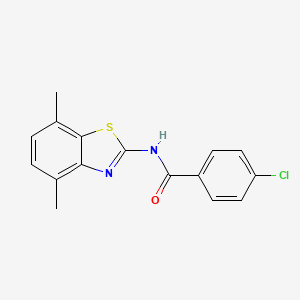

4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-3-methoxybenzoic acid and its derivatives have been extensively studied in the context of chemical synthesis. For instance, the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid from 3‐bromopyruvic acid and N‐Fmoc‐thiourea is a notable example, showcasing the compound's utility in producing high-yield derivatives for various applications (Le & Goodnow, 2004).

Photophysical and Photochemical Properties

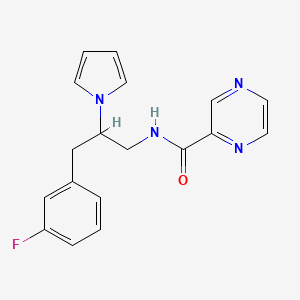

The fluorene derivatives, including the one , have been studied for their photophysical and photochemical properties. For example, research into fluorene-based metal-ion sensing probes has demonstrated their high sensitivity and efficiency in two-photon absorption, which is crucial for applications in biochemistry and medicine, especially in studying various biological systems (Belfield et al., 2010).

Bioimaging Applications

The use of fluorene derivatives in bioimaging is another significant application. Studies on water-soluble fluorene derivatives have shown promising results in linear photophysical characterization and two-photon absorption properties, making them attractive for integrin imaging in various biological contexts (Morales et al., 2010).

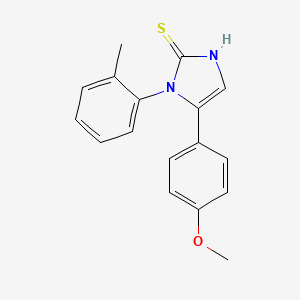

Application in Peptide Synthesis

These compounds are also used in peptide synthesis. The reversible protecting group properties of N,O-Bis-Fmoc derivatives of amino acids, including those related to this compound, are valuable in inhibiting interchain association during solid-phase peptide synthesis (Johnson et al., 1993).

Mechanism of Action

Target of Action

The primary targets of the compound “4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-3-methoxybenzoic acid” are currently unknown

Mode of Action

It is known that the compound contains a fluorenylmethyloxycarbonyl (fmoc) group , which is commonly used in peptide synthesis . The Fmoc group acts as a protective group for the amino group during peptide bond formation .

Biochemical Pathways

Given its structure, it may be involved in peptide synthesis pathways due to the presence of the fmoc group .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown

Action Environment

It is known that fmoc-protected amino acids, such as this compound, are stable at room temperature and have a long shelf-life .

Properties

IUPAC Name |

4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-3-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c1-30-23-14-17(24(27)28)11-10-16(23)12-13-26-25(29)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-11,14,22H,12-13,15H2,1H3,(H,26,29)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXSJQFRUNRFDDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3S,4R)-4-(1-Propan-2-ylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/no-structure.png)

![N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-methylaniline](/img/structure/B3014494.png)

![6-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B3014495.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dimethoxybenzamide](/img/structure/B3014499.png)

![N-(3-chlorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B3014508.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(5-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3014509.png)

![4-[(4-Bromobenzyl)sulfonyl]morpholine](/img/structure/B3014512.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(2-(4-methylphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3014514.png)

![Benzyl 2-[4,7,8-trimethyl-6-(2-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B3014515.png)

![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3014516.png)